molecular formula C18H12N4O3 B1663895 10074-G5 CAS No. 413611-93-5

10074-G5

Cat. No.: B1663895
CAS No.: 413611-93-5
M. Wt: 332.3 g/mol
InChI Key: KMJPYSQOCBYMCF-UHFFFAOYSA-N
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Description

10074-G5, also known as Biphenyl-2-yl-(7-nitrobenzo[1,2,5]oxadiazol-4-yl)amine, is a small molecule inhibitor that targets the c-Myc/Max interaction. The c-Myc oncoprotein and its partner Max are intrinsically disordered monomers that undergo coupled folding and binding upon heterodimerization. This compound specifically inhibits this interaction by binding to c-Myc, thus preventing c-Myc specific DNA binding and target gene regulation .

Mechanism of Action

Target of Action

The primary target of 10074-G5 is the c-Myc protein , a transcription factor involved in cell cycle progression, cellular growth and metabolism, differentiation, and apoptosis . Overexpression of c-Myc has been identified in numerous cancers, including prostate, pancreatic, lung, breast, and colon cancers, B-cell lymphoma, and leukemias .

Mode of Action

This compound acts as a c-Myc/Max interaction inhibitor . The c-Myc oncoprotein and its partner Max are intrinsically disordered monomers that undergo coupled folding and binding upon heterodimerization . This compound specifically inhibits this interaction by binding to c-Myc, thus preventing c-Myc specific DNA binding and target genes regulation . It binds to the bHLH-ZIP domain of c-Myc, distorting it and preventing the formation of the c-Myc/Max heterodimer .

Biochemical Pathways

The inhibition of c-Myc/Max dimerization by this compound affects multiple cellular activities regulated by the c-Myc oncogene. This includes cell cycle progression, cellular growth and metabolism, differentiation, and apoptosis . The compound’s action can lead to the disruption of these pathways and their downstream effects, potentially leading to the inhibition of tumor growth .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice. The plasma half-life of this compound in mice treated with 20 mg/kg intravenously was found to be 37 minutes . The peak plasma concentration was 58 μM, which was 10-fold higher than the peak tumor concentration . These findings suggest that the compound’s bioavailability may be influenced by its rapid metabolism and clearance from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10074-G5 involves the reaction of biphenyl-2-amine with 7-nitrobenzo[1,2,5]oxadiazol-4-yl chloride under specific conditions. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in bulk and stored at room temperature. The solubility of this compound in DMSO is greater than 10 mg/mL, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

10074-G5 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro group and the amine group. These reactions can be catalyzed by various reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents.

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amine derivative .

Scientific Research Applications

10074-G5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a tool compound to study the c-Myc/Max interaction. It helps researchers understand the molecular mechanisms underlying this interaction and develop new inhibitors targeting c-Myc.

Biology

In biology, this compound is used to investigate the role of c-Myc in various cellular processes. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a valuable compound for cancer research .

Medicine

In medicine, this compound is being explored as a potential therapeutic agent for cancers that involve the overexpression of c-Myc. Its ability to inhibit c-Myc/Max interaction makes it a promising candidate for targeted cancer therapy .

Industry

In the industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable compound for pharmaceutical research and development .

Comparison with Similar Compounds

Properties

IUPAC Name

4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c23-22(24)16-11-10-15(17-18(16)21-25-20-17)19-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJPYSQOCBYMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C4=NON=C34)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385481
Record name 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413611-93-5
Record name 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 413611-93-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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